3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide
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Overview
Description
3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide typically involves the reaction of 3-fluorobenzaldehyde with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then subjected to a Wittig reaction to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-Fluoroamphetamine
- 4-Fluoro-3-methylphenyl derivatives
Uniqueness
3-(3-Fluorophenyl)-N,N-dimethylprop-2-enamide is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the dimethylprop-2-enamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920986-00-1 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H12FNO/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,1-2H3 |
InChI Key |
SULWRKNEIYQSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
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